MSAB

Cancer Biology Cell Proliferation Functional Selectivity

MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate), CAS number 173436-66-3, is a synthetic small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism involves direct binding to β-catenin, which promotes its ubiquitination and subsequent proteasome-dependent degradation, leading to the specific downregulation of Wnt target gene expression.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 173436-66-3
Cat. No. B15602742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSAB
CAS173436-66-3
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3
InChIKeyCVKBYFCJQSPBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MSAB (CAS 173436-66-3) is a Selective Wnt/β-Catenin Inhibitor for Cancer and Stem Cell Research Procurement


MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate), CAS number 173436-66-3, is a synthetic small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway [1]. Its primary mechanism involves direct binding to β-catenin, which promotes its ubiquitination and subsequent proteasome-dependent degradation, leading to the specific downregulation of Wnt target gene expression . This compound is widely utilized in preclinical research for its anti-proliferative effects against Wnt-dependent cancer cells and is available from multiple reputable chemical vendors.

Non-Substitutable Properties: MSAB (173436-66-3) vs. Generic Wnt Pathway Modulators


Generic Wnt/β-catenin pathway modulators often exhibit off-target effects or lack direct engagement with the central β-catenin protein [1]. For example, Tankyrase inhibitors stabilize Axin to promote degradation of β-catenin indirectly, while Porcupine inhibitors block Wnt ligand secretion, both of which have limited efficacy in cancers with downstream mutations [2]. In contrast, MSAB's unique value proposition is its direct binding to β-catenin [1], which enables it to circumvent many upstream pathway aberrations . This direct, targeted degradation mechanism [1] underpins the specific quantitative evidence outlined below and makes simple substitution with another Wnt pathway inhibitor unreliable.

Evidence-Based Differentiation of MSAB: A Quantitative Guide for Scientific Selection


MSAB vs. Wnt-Independent Controls: Differential Anti-Proliferative Potency (IC50)

MSAB demonstrates a high degree of selectivity in its anti-proliferative effect. Its IC50 for Wnt-dependent cancer cell proliferation is <6 μM. In stark contrast, even at a significantly higher concentration of 10 μM, MSAB shows minimal effect (<10% inhibition) on Wnt-independent cells . This clear differentiation underscores its utility as a selective tool for studying Wnt-addicted cancers.

Cancer Biology Cell Proliferation Functional Selectivity

MSAB vs. Wnt3a-Stimulated Controls: Reversal of Reporter Gene Activation (EC50)

MSAB potently inhibits the transcriptional activity of the Wnt pathway. In a Wnt3a-induced TCF luciferase reporter assay, MSAB suppresses β-catenin levels with an EC50 of 0.583 μM [1], demonstrating its efficacy in reversing active pathway signaling. This provides a quantitative benchmark for its functional potency in a defined molecular context.

Signal Transduction Reporter Assays TCF/LEF Transcription

MSAB vs. APC-Mutant Cell Lines: Direct β-Catenin Degradation Without Affecting E-Cadherin Complex

The mechanism of MSAB is validated through direct binding to the Armadillo repeat region of β-catenin, specifically within the C-terminal two-thirds (amino acids 301-670), leading to its proteasomal degradation in Wnt-dependent cell lines like DLD-1, SW480, and LS174T at effective concentrations of 1.25-5 μM . Crucially, MSAB treatment does not affect the level of β-catenin associated with E-cadherin at the cell membrane, preserving cell adhesion functions while selectively degrading the nuclear/cytoplasmic oncogenic pool .

Target Engagement Mechanism of Action Protein Degradation

MSAB In Vivo Efficacy: Tumor Growth Inhibition in Wnt-Dependent Xenograft Models

MSAB demonstrates pathway-specific efficacy in vivo. When administered daily at 10-20 mg/kg via intraperitoneal injection, MSAB significantly suppresses the growth of established tumors from Wnt-dependent HCT116, HT115, and H23 xenografts. In contrast, it shows little to no efficacy against the growth of Wnt-independent H460 tumors at the same dose , confirming its in vivo selectivity mirrors its in vitro profile.

In Vivo Pharmacology Xenograft Models Cancer Therapeutics

Optimal Research Applications for MSAB (173436-66-3) Based on Quantitative Evidence


In Vitro Studies Distinguishing Wnt-Dependent vs. Wnt-Independent Cancer Cell Proliferation

Given its demonstrated differential activity (IC50 <6 μM on Wnt-dependent cells vs. <10% inhibition on Wnt-independent cells at 10 μM ), MSAB is ideally suited for experiments that classify cancer cell lines based on their Wnt addiction. It serves as a robust positive control to validate pathway dependency phenotypes in proliferation assays.

Mechanistic Studies of Nuclear/Oncogenic β-Catenin Degradation

MSAB's selective degradation of nuclear/cytoplasmic β-catenin, while sparing the membrane-associated pool bound to E-cadherin , makes it a unique tool for dissecting the specific role of the transcriptionally active β-catenin pool. This is critical for studying Wnt target gene expression and oncogenic signaling without the confounding variable of disrupted cell-cell adhesion.

Preclinical In Vivo Validation of Wnt-Signaling in Xenograft Tumor Growth

The in vivo selectivity of MSAB, effectively suppressing Wnt-dependent (e.g., HCT116) but not Wnt-independent (e.g., H460) tumor growth at 10-20 mg/kg , positions it as a key reagent for preclinical animal studies. It allows researchers to validate therapeutic hypotheses centered on Wnt pathway inhibition in relevant cancer models.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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